molecular formula C17H23N3O6 B6063105 diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate

diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate

Cat. No. B6063105
M. Wt: 365.4 g/mol
InChI Key: JWSCOYPYDYEDME-CUCDIRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate, also known as DHM, is a chemical compound that has been studied for its potential use in various scientific fields. This compound belongs to the class of hydrazones and has a molecular formula of C17H22N4O5.

Mechanism of Action

Diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate exerts its effects through multiple mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has also been shown to modulate various signaling pathways involved in inflammation and cell death, such as the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has been shown to have a variety of biochemical and physiological effects. In animal studies, diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has been shown to protect against oxidative stress and inflammation, as well as improve cognitive function and reduce anxiety-like behavior. diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has also been shown to have potential anti-cancer effects, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

Diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has several advantages for lab experiments, including its stability and ease of synthesis. However, diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate is relatively insoluble in water, which can make it difficult to use in some experiments. Additionally, diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate. One area of interest is the development of diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate-based therapeutics for the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanisms of action of diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate and its potential side effects. Finally, diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate could be used as a tool for studying the role of oxidative stress and inflammation in various disease processes.

Synthesis Methods

Diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate can be synthesized through a multistep process involving the condensation of ethyl acetoacetate with 3-ethoxy-4-hydroxybenzaldehyde, followed by the reaction with hydrazine hydrate and diethyl malonate. The final product is obtained through the purification of the resulting crude product.

Scientific Research Applications

Diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has been studied for its potential use in various scientific fields, including medicine, biochemistry, and pharmacology. diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

ethyl (E)-3-ethoxy-2-[(E)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]carbamimidoyl]-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-4-24-13-9-11(7-8-12(13)21)10-19-20-15(18)14(16(22)25-5-2)17(23)26-6-3/h7-10,21-22H,4-6H2,1-3H3,(H2,18,20)/b16-14+,19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCOYPYDYEDME-CUCDIRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C(C(=C(O)OCC)C(=O)OCC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N=C(\C(=C(\O)/OCC)\C(=O)OCC)/N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl {amino[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]methylidene}propanedioate

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